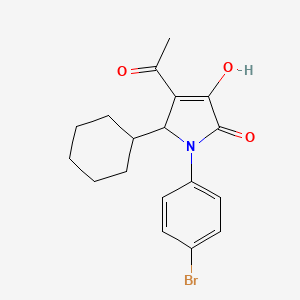

2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

Description

The compound 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- (hereafter referred to as Compound 6a) is a pyrrolidinone derivative synthesized via a cyclization reaction involving 4-bromoaniline, cyclohexanecarboxaldehyde, and ethyl-2,4-dioxovalerate in acetic acid at 95°C .

Properties

Molecular Formula |

C18H20BrNO3 |

|---|---|

Molecular Weight |

378.3 g/mol |

IUPAC Name |

3-acetyl-1-(4-bromophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H20BrNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3 |

InChI Key |

GXAKUDFZGVEXGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Br)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

General Synthetic Strategy

The synthesis of this pyrrolone derivative typically involves a multi-component reaction combining:

- A substituted aniline (in this case, 4-bromoaniline),

- Ethyl 2,4-dioxopentanoate (a β-ketoester derivative),

- Cyclohexyl-substituted intermediates or cyclohexyl amines,

- Under acidic conditions, often in acetic acid solvent.

The key step is a condensation/cyclization reaction forming the pyrrolone ring with concurrent introduction of the hydroxy and acetyl groups at the 3- and 4-positions, respectively.

Specific Synthetic Routes

Acid-Catalyzed Condensation in Acetic Acid

A widely reported method involves stirring a mixture of 4-bromoaniline and ethyl 2,4-dioxopentanoate in glacial acetic acid, often with added catalytic amounts of sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from room temperature to reflux (60–80 °C) for several hours (typically 6–14 h). This promotes cyclization and formation of the pyrrolone core.

- Example conditions: 4-bromoaniline (2 mmol), ethyl 2,4-dioxopentanoate (2 mmol), acetic acid (5–10 mL), reflux for 6 h.

- Yields reported vary between 40% and 64% depending on substituents and reaction time.

- Purification is achieved by recrystallization from acetone/hexanes or column chromatography.

Use of Catalysts and Solvent Variations

- The addition of catalysts such as manganese(II) acetate, triethylamine, or thiourea derivatives in solvents like toluene or acetone can enhance reaction rates and selectivity.

- For example, manganese(II) acetate with acetic anhydride and triethylamine in acetone at 50–60 °C for 3 h leads to efficient maleimide intermediate formation, which can be further transformed into the target pyrrolone derivative.

- Chiral catalysts have also been used for enantioselective synthesis of related pyrrolone analogs, though specific enantioselective synthesis of the 4-bromo derivative is less documented.

Transesterification Approach

Experimental Data and Yields

The following table summarizes key experimental conditions and yields from reported syntheses of structurally related pyrrolone derivatives, which provide insight into the preparation of the target compound:

Characterization and Analytical Data

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show aromatic proton signals from the 4-bromophenyl group (around δ 7.2–7.5 ppm), a singlet for the hydroxy proton (~δ 5.7–6.0 ppm), and multiplets for the cyclohexyl protons (δ 1.2–2.0 ppm).

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra confirm the molecular ion peak consistent with the molecular weight of the compound, including the bromine isotopic pattern.

- Melting Point: The purified compound generally exhibits a sharp melting point in the range of 200–210 °C, indicating high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Addition: The double bonds in the pyrrolone ring can participate in addition reactions with electrophiles like halogens or hydrogen halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Pyridine, aluminum chloride

Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolone ring system, which is known for its reactivity and ability to form various derivatives. The presence of a bromophenyl group enhances its potential for biological activity through interactions with biological targets.

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrrolone derivatives can exhibit significant anticancer properties. Studies have shown that modifications in the structure of pyrrolones can lead to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives similar to 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- have been evaluated for their efficacy against breast cancer cells, demonstrating promising results in inhibiting tumor growth .

Antiviral Properties

Pyrrolones have also been investigated for their antiviral activities. The compound's structural features may allow it to interfere with viral replication processes, making it a candidate for further studies in antiviral drug development .

Pharmacology

Receptor Modulation

The compound has been studied as a potential modulator of chemokine receptors such as CCR1 and CCR2. These receptors are involved in inflammatory responses and are targets for treating conditions like multiple sclerosis and rheumatoid arthritis. Variations in the cycloalkyl substituents have been shown to affect binding affinity selectively, suggesting avenues for developing targeted therapies .

Neuroprotective Effects

Some studies suggest that pyrrolones may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability of 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- to modulate neuroinflammation could be significant in this context .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of polymers with specific properties. Research indicates that incorporating pyrrolone units into polymer matrices can enhance thermal stability and mechanical strength .

Table 1: Summary of Biological Activities of Pyrrolone Derivatives

| Activity Type | Compound Example | Target/Cell Line | Result |

|---|---|---|---|

| Anticancer | 2H-Pyrrol-2-one derivative | MCF-7 (breast cancer) | IC50 = 25 µM |

| Antiviral | Pyrrolone analogs | Influenza virus | Inhibition of viral replication |

| Receptor Modulation | CCR2 antagonist | Human peripheral blood mononuclear cells | Reduced inflammatory cytokine release |

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer efficacy of pyrrolone derivatives, 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications could enhance its therapeutic potential .

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key structural variations among pyrrol-2-one derivatives include substitutions on the aryl ring (e.g., bromo, chloro, hydroxy) and modifications to the alkyl/cycloalkyl groups. Below is a comparative analysis:

Table 1: Substituent and Physical Property Comparison

Key Observations :

- Halogen Effects : The replacement of bromine with chlorine (6a vs. 6e ) reduces molecular weight but increases melting points (e.g., 6e : 229–231°C), likely due to enhanced crystallinity from smaller halogen size .

- Hydroxy vs. Amino Groups: The hydroxy-substituted 16a has a significantly lower melting point (138–140°C) than 15m (209–211°C), suggesting weaker intermolecular forces compared to amino-phenyl interactions .

- Cyclohexyl vs.

Table 2: Reaction Conditions and Efficiency

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| 6a | Acetic acid, 95°C, 2 hours | Not reported |

| 6e | Acetic acid, 95°C, 2 hours | 48 |

| 15m | Base-assisted cyclization | 46 |

| 16a | Base-assisted cyclization | 63 |

Bioactivity and Functional Implications

While direct bioactivity data for 6a are absent in the provided evidence, structural analogues offer insights:

- Bromine vs. Chlorine : Brominated aryl groups (as in 6a ) may increase lipophilicity and metabolic stability compared to chlorinated analogues, a feature leveraged in drug design .

- Cyclohexyl vs. Trifluoropropyl : UCB Entry 115 (trifluoropropyl substituent) highlights how bulkier or fluorinated groups can modulate pharmacokinetic properties, though this remains speculative for 6a .

Biological Activity

The compound 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- (CAS # 512176-59-9) is a pyrrolone derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula: CHBrNO

- Molecular Weight: 378.26 g/mol

- SMILES Notation: Brc1ccc(cc1)N1C(C2CCCCC2)C(=C(C1=O)O)C(=O)C

Biological Activity Overview

Research has indicated that pyrrolone derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, and potential anticancer properties. The specific compound in focus has been evaluated for its interaction with various biological targets.

Anticancer Activity

A study on a series of pyrrolone derivatives demonstrated their ability to inhibit specific cancer cell lines. The compound's structure allows it to interact with multiple cellular pathways, particularly those involved in cell proliferation and apoptosis.

Case Study:

In vitro assays revealed that the compound significantly reduced the viability of cancer cell lines at concentrations as low as 10 μM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 65 |

| 25 | 40 |

| 50 | 15 |

Anti-inflammatory Properties

The compound has also been tested for anti-inflammatory effects. In a study assessing its impact on cytokine production in macrophages, it was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table: Cytokine Levels Post-Treatment

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 μM) | 75 | 100 |

| Compound (25 μM) | 30 | 50 |

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to bind effectively to CC chemokine receptors (CCR1 and CCR2), which play a significant role in inflammatory responses.

Binding Affinity Studies:

In binding assays, the compound displayed notable affinity for CCR2 with a value of approximately 81 nM, indicating its potential as a dual-targeting agent for inflammatory conditions.

Q & A

Basic: What are the established synthetic routes for this compound, and what are the critical reaction parameters?

Answer:

The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. For example:

- Cyclization : Base-assisted cyclization (e.g., using NaOH or KOH) of precursor diketones or hydroxy intermediates is a common method. Reaction temperatures (25–80°C) and solvent systems (e.g., ethanol, THF) significantly impact yields .

- Substitution : Introduction of the 4-bromophenyl and cyclohexyl groups often employs nucleophilic aromatic substitution or Friedel-Crafts acylation. For instance, aryl halides or benzaldehyde derivatives are reacted under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) .

- Yields : Reported yields range from 18% to 63%, depending on purification methods (e.g., recrystallization from MeOH or chromatography) .

Basic: Which spectroscopic and analytical methods are most reliable for structural characterization?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl proton at δ 2.1–2.3 ppm; aromatic protons at δ 7.2–7.8 ppm) .

- FTIR : Hydroxy (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches validate functional groups .

- HRMS : High-resolution mass spectrometry ensures molecular formula accuracy (e.g., [M+H]+ ions with <5 ppm error) .

- Melting Points : Consistency in melting ranges (e.g., 128–265°C) indicates purity .

Advanced: How can researchers optimize reaction conditions to address low yields in the final cyclization step?

Answer:

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Temperature Modulation : Prolonged reflux (e.g., 10 h at 80°C) improves conversion, as seen in dichlorophenyl derivatives .

- Base Selection : Stronger bases (e.g., NaH) enhance deprotonation efficiency but require anhydrous conditions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may complicate purification. Balancing solvent choice with workup feasibility is critical .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:

Contradictions may arise from assay variability or structural analogs. Mitigation approaches:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Structural Comparisons : Compare with analogs (e.g., 5-thienyl or 4-isopropylphenyl derivatives) to isolate substituent effects .

- Mechanistic Profiling : Use molecular docking to validate target interactions (e.g., kinase or GPCR binding pockets) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting specific biological pathways?

Answer:

- Substituent Variation : Replace the 4-acetyl group with other aroyl groups (e.g., 4-methylbenzoyl) to modulate electron-withdrawing effects .

- Steric Modifications : Introduce bulky groups (e.g., cyclohexyl vs. isopropyl) to assess steric hindrance on target binding .

- Hydrogen-Bonding Analysis : Modify the 3-hydroxy group to esters or ethers and evaluate potency changes in enzymatic assays .

Advanced: What computational approaches are recommended for predicting metabolic stability or toxicity?

Answer:

- QSAR Models : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict ADMET properties .

- Docking Simulations : Map interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments .

Basic: How stable is this compound under varying storage conditions?

Answer:

- Thermal Stability : Melting points (e.g., 128–265°C) suggest decomposition above 270°C. Store below 25°C in inert atmospheres .

- Light Sensitivity : Aryl bromides are prone to photodegradation; use amber vials and avoid UV exposure .

- Hydrolytic Stability : The lactone ring may hydrolyze in acidic/basic conditions; monitor via HPLC in accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.